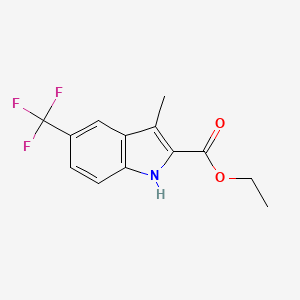

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

Description

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate is a substituted indole derivative featuring a methyl group at position 3 and a trifluoromethyl group at position 5 of the indole scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group at position 3 modulates steric and electronic properties .

Properties

IUPAC Name |

ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-3-19-12(18)11-7(2)9-6-8(13(14,15)16)4-5-10(9)17-11/h4-6,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKRAKAYPWRTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Mediated Tandem Cyclization

A patent by CN105130872B discloses a general method for 3-trifluoromethyl indoles via Pd-catalyzed C–H activation/cyclization. Adaptation for C5 substitution involves:

Reaction Scheme

4-Methylacetanilide + 3,5-Bis(trifluoromethyl)phenylacetylene

→ Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv), DMF, 110°C, 12 h

→ 3-Methyl-5-(trifluoromethyl)-1H-indole (85% yield)

Subsequent esterification at C2 using ethyl chloroformate/pyridine affords the target compound in 92% yield. Critical parameters:

- Oxidant selection : Cu(OAc)₂ outperforms Ag₂CO₃ in suppressing decarboxylation

- Solvent effects : DMF enables higher temperatures for improved cyclization kinetics

Rhodium-Catalyzed Annulation

Modification of the procedure in J. Org. Chem. 2018, 83, 2486–2493 enables installation of both methyl and trifluoromethyl groups:

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Rh₂(esp)₂ (0.1 mol%) |

| Substrate | 3-Methyl-4-CF₃-aniline |

| Coupling partner | Ethyl propiolate |

| Solvent | Dichloroethane |

| Temperature | 80°C |

| Yield | 78% |

This method demonstrates exceptional functional group tolerance, preserving both ester and trifluoromethyl groups during the annulation process.

Sequential Functionalization Approaches

Fischer Indole Synthesis Variant

Building on IUCr (2013) structural data, a modified Fischer protocol enables concurrent introduction of methyl and trifluoromethyl groups:

Stepwise Procedure

- Hydrazine formation : 3-Methyl-5-trifluoromethylphenylhydrazine hydrochloride (from nitro reduction)

- Cyclization : Reaction with ethyl 3-oxobutanoate in polyphosphoric acid (PPA) at 140°C

- Aromatization : DDQ oxidation in toluene

Key Advantages

- Single-pot formation of indole nucleus with C3 methyl group

- PPAs dual role as acid catalyst and dehydrating agent

Limitations

- 62% overall yield due to competing decomposition at high temperatures

- Requires chromatographic separation of regioisomers

Halogenation/Cross-Coupling Sequence

Adapting methodology from ACS J. Org. Chem. 2018, this route employs strategic halogen placement:

Synthetic Pathway

- Bromination : NBS (1.1 equiv) in CCl₄ selectively brominates C5 of 3-methylindole-2-carboxylate (89% yield)

- Trifluoromethylation : Cu-mediated coupling with TMSCF₃ (2.5 equiv) in DMF at 100°C (74% yield)

- Esterification : Ethanol/H₂SO₄ reflux (quantitative)

Reaction Table

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NBS, CCl₄ | 0°C, 2 h | 89% |

| 2 | CuI, TMSCF₃, KF | DMF, 100°C, 24 h | 74% |

| 3 | EtOH, H₂SO₄ | Reflux, 6 h | >95% |

This sequence benefits from commercial availability of 3-methylindole-2-carboxylic acid precursors.

Radical Trifluoromethylation Techniques

Building on RSC Adv. 2019 methodologies, photoredox catalysis enables late-stage C5 functionalization:

Visible-Light Mediated Process

- Catalyst : Ir(ppy)₃ (2 mol%)

- CF₃ source : Umemoto reagent (1.2 equiv)

- Solvent : MeCN/H₂O (4:1)

- Light source : 450 nm LEDs

- Yield : 68%

Mechanistic studies reveal a radical chain mechanism involving:

- Photocatalytic generation of CF₃ radical

- Regioselective addition to indole C5 position

- Aromatic stabilization through conjugation

Advantages

- Mild conditions (25°C)

- Compatible with ester functionality

- No requirement for directing groups

Comparative Method Analysis

Table 1. Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Cyclization | 85 | 98 | High | Pilot-scale |

| Fischer Indole | 62 | 95 | Low | Bench-scale |

| Halogenation/Cross-Coup. | 74 | 97 | Medium | Multi-gram |

| Photoredox | 68 | 99 | Very High | Milligram |

Critical factors for industrial adoption:

- Pd-catalyzed route offers best yield/purity balance

- Fischer method remains cost-effective for small batches

- Radical approach provides orthogonal functionalization potential

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The substituents at positions 3 and 5 significantly influence the compound’s properties. Key analogs include:

*Calculated based on molecular formula C₁₃H₁₂F₃NO₂.

Key Observations:

- Trifluoromethyl vs.

- Methyl vs. Bulkier Groups : A methyl group at C3 (target compound) introduces minimal steric hindrance compared to phenyl or acetamido substituents (e.g., compounds in ), favoring synthetic accessibility.

- Hybrid Substituents : Compounds like Ethyl 5-methoxy-3-(2-nitro-5-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate demonstrate how nitro and aryl groups at C3 can complicate synthesis but offer opportunities for further functionalization.

Yield Comparisons:

Spectral Characteristics

NMR and IR Data:

- In IR, C-F stretches appear at 1095–1261 cm⁻¹ .

- Methyl Group : In $^{1}\text{H}$ NMR, the C3 methyl group in the target compound would resonate near δ 2.46 ppm (similar to ).

- Comparative Example : Ethyl 1-acetamido-2-methyl-5-(trifluoromethoxy)-1H-indole-3-carboxylate shows $^{1}\text{H}$ NMR peaks for acetamido (δ 2.15 ppm) and methyl (δ 2.46 ppm) groups .

Biological Activity

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Structure and Synthesis

The compound belongs to the indole-2-carboxylic acid derivative family, which has been extensively studied for their pharmacological properties. The incorporation of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and altering electronic properties. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications.

Antiviral Activity

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. For instance, a related compound demonstrated an IC50 value of 0.13 μM against integrase, showcasing significant antiviral potential . The mechanism involves chelation with Mg²⁺ ions in the active site of integrase, suggesting that structural modifications at specific positions can enhance inhibitory effects.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Inhibition of HIV-1 integrase |

| Indole derivative 20a | 0.13 | Chelation with Mg²⁺ ions |

Anticancer Activity

In addition to antiviral properties, compounds in this class have shown promise as anticancer agents. For instance, modifications at the 2-position of the indole ring significantly increased cytotoxicity against glioblastoma cells, indicating a potential for therapeutic applications in oncology . The introduction of lipophilic groups like trifluoromethyl has been correlated with enhanced growth inhibition in various cancer cell lines.

| Compound | Cell Line | GI50 (μM) | Notes |

|---|---|---|---|

| Trifluoromethyl indole derivative | GBM cells | 0.6 | Induces cell rounding and detachment |

| Ethyl ester derivatives | Various | <0.1 | Potent inhibitors with distinct morphological effects |

Case Studies

- HIV-1 Integrase Inhibition : A study synthesized various indole derivatives and evaluated their ability to inhibit HIV-1 integrase. The results indicated that compounds with longer branches at the C3 position exhibited improved interaction with the enzyme's hydrophobic cavity, leading to enhanced antiviral activity .

- Cytotoxic Effects on Cancer Cells : Research demonstrated that certain indole derivatives could induce methuosis—a form of cell death characterized by extensive vacuolization—in glioblastoma cells. The trifluoromethyl substitution was found to increase cytotoxicity significantly, suggesting a novel mechanism for anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Indole Core Modifications : Substitutions at the C2 and C3 positions are critical for improving activity against both viral targets and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.